1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-15-6-7-19(12-16(15)2)34(28,29)27-10-8-17(9-11-27)24-25-23(26-33-24)18-13-20(30-3)22(32-5)21(14-18)31-4/h6-7,12-14,17H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANIHSNRHOGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
3,4,5-Trimethoxybenzamidoxime is synthesized by reacting 3,4,5-trimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hours).
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with chloroacetic acid in the presence of N,N-diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form 3-(3,4,5-trimethoxyphenyl)-5-chloromethyl-1,2,4-oxadiazole. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the oxadiazole intermediate in 85% purity.
Table 1: Optimization of Oxadiazole Synthesis
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Vilsmeier activation | POCl₃, DMF | 93 | 99 |
| EDC-mediated coupling | EDC, DIPEA | 78 | 95 |
| T3P-assisted cyclization | Propylphosphonic anhydride | 82 | 97 |
Functionalization of the Piperidine Core
Piperidine Ring Synthesis
4-Aminopiperidine is prepared via catalytic hydrogenation of 4-cyanopyridine using Raney nickel (H₂, 50 psi, 100°C). Alternative routes involve:
Sulfonylation of Piperidine
The piperidine nitrogen is sulfonylated with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 4 hours). The reaction achieves >90% conversion, with purification via recrystallization from methanol/water.
Table 2: Sulfonylation Reaction Conditions
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,4-Dimethylbenzenesulfonyl chloride | TEA | DCM | 0 → 25 | 92 |
| 3,4-Dimethylbenzenesulfonyl chloride | NaOH | THF | 25 | 85 |
| 3,4-Dimethylbenzenesulfonyl chloride | Pyridine | Acetone | -10 → 10 | 88 |
Coupling of Oxadiazole and Piperidine
The chloromethyl-oxadiazole intermediate undergoes nucleophilic substitution with 4-aminopiperidine in dimethylformamide (DMF) at 60°C for 8 hours. Potassium carbonate facilitates deprotonation, achieving 75% yield after column chromatography (ethyl acetate:methanol, 9:1).
Final Assembly and Purification
The coupled product is sulfonylated as described in Section 3.2. Final purification employs high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30), yielding the target compound in >99% purity.
Table 3: Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| Molecular Weight | 473.56 g/mol | High-Resolution Mass Spectrometry |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 2H), 3.92 (s, 9H), 2.65 (t, 4H) | Bruker Avance III |
| Purity | 99.2% | HPLC (UV 254 nm) |
Mechanistic Insights and Side Reactions
- Oxadiazole Formation : The cyclization proceeds via a tetrahedral intermediate, with EDC activating the carboxylic acid to form an acyloxyphosphonium species, facilitating nucleophilic attack by the amidoxime.
- Sulfonylation : Competitive over-sulfonylation is mitigated by slow addition of sulfonyl chloride at low temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl-3-methylpiperidine: This compound shares a similar sulfonyl piperidine structure but differs in the substituents on the piperidine ring.
(S)-5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide: This compound has a similar sulfonyl group but features different heterocyclic rings.
Uniqueness
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its combination of a sulfonyl piperidine structure with an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound consists of a piperidine core substituted with a sulfonyl group and an oxadiazole moiety. Its structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it inhibits the growth of various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1:
| Cell Line | IC50 (µM) |
|---|---|
| UM16 (Pancreatic) | 0.58 |
| MIA PaCa-2 | 0.31 |
| A549 (Lung) | 9.47 |
This suggests that the compound may selectively target certain cancer cells more effectively than others.
The proposed mechanism involves the inhibition of mitochondrial function and ATP production. It has been shown to deplete ATP levels when glucose is replaced by galactose in cell culture media, indicating reliance on oxidative phosphorylation (OXPHOS) pathways for energy metabolism .
Case Studies
Case Study 1: Pancreatic Cancer
In a recent study involving pancreatic cancer models, the compound was administered to evaluate its efficacy in vivo. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Case Study 2: Lung Cancer
Another investigation focused on lung cancer cells revealed that treatment with the compound led to apoptosis via mitochondrial pathways. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that it has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination routes.
Safety Profile
Toxicity studies have shown that at therapeutic doses, the compound exhibits a manageable safety profile with minimal adverse effects reported in animal models. However, comprehensive toxicological assessments are necessary before clinical applications can be considered.
Q & A
Q. Key Conditions :
- Reflux times: 3–6 hours depending on the step.
- Solvents: Ethanol, methanol, or DMF.
- Purification: Recrystallization from methanol and validation via TLC .
What analytical techniques are essential for structural elucidation and purity assessment?
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, oxadiazole C=N stretches at ~1600 cm⁻¹) .
- ¹H-NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–2.5 ppm) .
- EI-MS : Validates molecular weight (e.g., parent ion peaks matching the molecular formula) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Tip : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
How can reaction yields be optimized for the oxadiazole cyclization step?
Advanced Research Question
- Temperature Control : Maintain reflux at 80–90°C to avoid side reactions (e.g., over-oxidation of thiol groups) .
- pH Adjustment : Use KOH in ethanol to ensure deprotonation of thiols, enhancing nucleophilicity for cyclization .
- Catalyst Screening : Test alternatives to LiH (e.g., NaH or DBU) to improve coupling efficiency in DMF .
- Workup Protocol : Introduce ice-cold water with NaOH to precipitate products efficiently, minimizing losses .
Data-Driven Approach : Design a factorial experiment varying temperature, solvent ratio, and base strength to identify optimal conditions .
How should researchers address contradictions in spectral data during characterization?
Advanced Research Question
- Case Example : If ¹H-NMR shows unexpected splitting patterns, consider:
- Dynamic Effects : Rotameric states of the piperidine ring may cause signal broadening; acquire spectra at higher temperatures .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete sulfonation or oxadiazole ring-opening) .
- Resolution Strategy : Compare experimental data with synthesized analogs (e.g., methyl-substituted derivatives) to assign signals confidently .
What methodologies are recommended for evaluating biological activity in academic settings?
Advanced Research Question
- Antibacterial Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mode of Action : Perform enzyme inhibition studies (e.g., dihydrofolate reductase assays) to link structural motifs (e.g., trimethoxyphenyl) to activity .
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy .
Experimental Design : Include positive controls (e.g., ciprofloxacin) and validate results across multiple replicates to ensure reproducibility .
How can computational tools enhance the understanding of this compound’s reactivity?
Advanced Research Question
- Molecular Docking : Predict binding affinity to biological targets (e.g., tubulin for anticancer activity) using AutoDock Vina .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .
- MD Simulations : Model interactions with lipid bilayers to assess membrane permeability .
Integration with Experimentation : Use computational insights to prioritize synthetic targets (e.g., modifying the oxadiazole ring for better solubility) .
What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst Recycling : Explore heterogeneous catalysts (e.g., polymer-supported bases) to reduce waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Case Study : Pilot-scale synthesis of analogous sulfonamide-piperidine compounds achieved 85% yield by optimizing stirring rates and cooling gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
